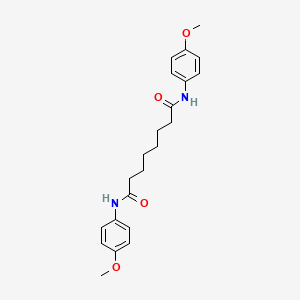
N,N'-bis(4-methoxyphenyl)octanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(4-methoxyphenyl)octanediamide is a synthetic organic compound with the molecular formula C22H28N2O4. It belongs to the class of N,N’-diarylalkanediamides, which are known for their diverse biological activities, including antimycobacterial and antialgal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-methoxyphenyl)octanediamide typically involves the reaction of 4-methoxyaniline with octanedioyl dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for N,N’-bis(4-methoxyphenyl)octanediamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(4-methoxyphenyl)octanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N’-bis(4-methoxyphenyl)octanediamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Exhibits antimycobacterial and antialgal activities, making it useful in studies related to microbial inhibition.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-bis(4-methoxyphenyl)octanediamide involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to the inhibition of essential cellular processes. This disruption is primarily due to the compound’s lipophilic nature, which allows it to integrate into the lipid bilayer of the membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-bis(4-methoxyphenyl)ethanediamide
- N,N’-bis(4-methoxyphenyl)butanediamide
- N,N’-bis(4-methoxyphenyl)hexanediamide
Uniqueness
N,N’-bis(4-methoxyphenyl)octanediamide is unique due to its longer aliphatic chain, which enhances its lipophilicity and, consequently, its ability to integrate into lipid membranes. This property makes it more effective in disrupting microbial cell membranes compared to its shorter-chain analogs .
Eigenschaften
Molekularformel |
C22H28N2O4 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
N,N'-bis(4-methoxyphenyl)octanediamide |
InChI |
InChI=1S/C22H28N2O4/c1-27-19-13-9-17(10-14-19)23-21(25)7-5-3-4-6-8-22(26)24-18-11-15-20(28-2)16-12-18/h9-16H,3-8H2,1-2H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
OCZGBQKEEFUOTA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-{2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}cyclopentyl)acetic acid](/img/structure/B12458101.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-ethyl-2-methyl-1H-indol-3-yl)acetamide](/img/structure/B12458115.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-phenylthiourea](/img/structure/B12458127.png)
![(1R,2S)-2-[(2-methyl-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12458136.png)
![6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-hexanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12458140.png)
![2-{[3-(Benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidin-4-yl]formamido}-3-[(benzylcarbamoyl)amino]propanoic acid](/img/structure/B12458144.png)
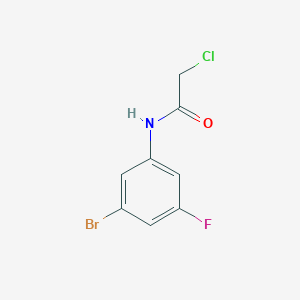

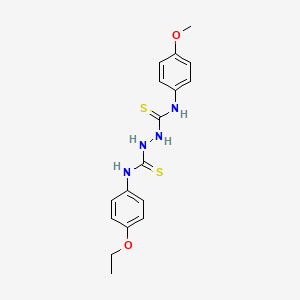
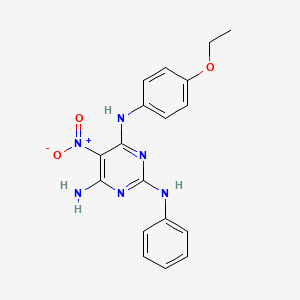
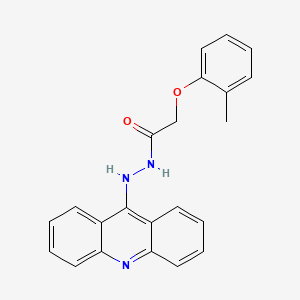
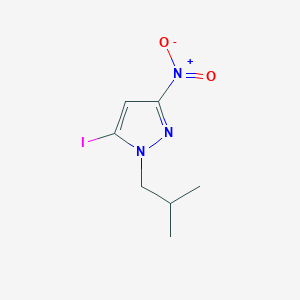
![7-[(2-Amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12458176.png)
